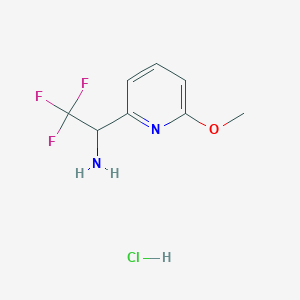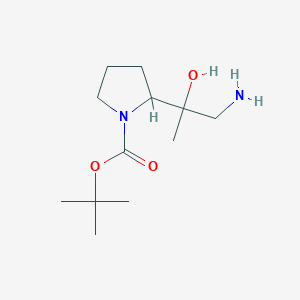![molecular formula C13H14N2O2 B13530139 1-(1H-Benzo[d]imidazol-5-yl)cyclopentane-1-carboxylic acid](/img/structure/B13530139.png)
1-(1H-Benzo[d]imidazol-5-yl)cyclopentane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1H-1,3-benzodiazol-5-yl)cyclopentane-1-carboxylic acid is a compound that features a benzodiazole ring fused with a cyclopentane carboxylic acid moiety. Benzodiazole derivatives are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-1,3-benzodiazol-5-yl)cyclopentane-1-carboxylic acid typically involves the formation of the benzodiazole ring followed by its attachment to the cyclopentane carboxylic acid. One common method involves the cyclization of o-phenylenediamine with a carboxylic acid derivative under acidic conditions to form the benzodiazole ring. This intermediate can then be reacted with cyclopentanone in the presence of a suitable catalyst to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Análisis De Reacciones Químicas
Types of Reactions
1-(1H-1,3-benzodiazol-5-yl)cyclopentane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce various functional groups onto the benzodiazole ring.
Aplicaciones Científicas De Investigación
1-(1H-1,3-benzodiazol-5-yl)cyclopentane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of 1-(1H-1,3-benzodiazol-5-yl)cyclopentane-1-carboxylic acid depends on its specific biological target. Generally, benzodiazole derivatives can interact with various enzymes, receptors, or nucleic acids, modulating their activity. The exact molecular targets and pathways involved would require detailed biochemical studies to elucidate.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(1H-1,3-benzodiazol-2-yl)cyclopentane-1-carboxylic acid
- 1-(1H-1,3-benzodiazol-6-yl)cyclopentane-1-carboxylic acid
- 1-(1H-1,3-benzodiazol-4-yl)cyclopentane-1-carboxylic acid
Uniqueness
1-(1H-1,3-benzodiazol-5-yl)cyclopentane-1-carboxylic acid is unique due to the specific position of the benzodiazole ring attachment, which can influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in how the compound interacts with biological targets, potentially offering distinct therapeutic advantages.
Propiedades
Fórmula molecular |
C13H14N2O2 |
|---|---|
Peso molecular |
230.26 g/mol |
Nombre IUPAC |
1-(3H-benzimidazol-5-yl)cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C13H14N2O2/c16-12(17)13(5-1-2-6-13)9-3-4-10-11(7-9)15-8-14-10/h3-4,7-8H,1-2,5-6H2,(H,14,15)(H,16,17) |
Clave InChI |
VAOZLAZCENWIIB-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)(C2=CC3=C(C=C2)N=CN3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1-[(4-Cyanophenyl)amino]cyclopropane-1-carboxylicacid](/img/structure/B13530093.png)
![rel-(2R)-3-(1H-indol-3-yl)-2-[(thiophen-2-yl)formamido]propanoicacid](/img/structure/B13530097.png)
![(1R,3S,5S)-3-(4-chlorophenyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B13530102.png)



![5-Methyl-4-azatricyclo[4.3.1.1,3,8]undecanehydrochloride](/img/structure/B13530116.png)

